molecular formula C13H19N5O3 B2788208 7-Ethyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 847407-29-8

7-Ethyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2788208
CAS No.: 847407-29-8
M. Wt: 293.327
InChI Key: RUPUWVBRKLDQGB-UHFFFAOYSA-N
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Description

7-Ethyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with ethyl, methyl, and morpholin-4-ylmethyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the morpholin-4-ylmethyl group through nucleophilic substitution. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines with different functional groups.

Scientific Research Applications

7-Ethyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Ethyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use. For example, in cancer research, it may inhibit kinases involved in cell proliferation.

Comparison with Similar Compounds

  • 7-(2-Chloro-ethyl)-3-methyl-8-(morpholin-4-yl)-3,7-dihydro-purine-2,6-dione
  • 7-Hexadecyl-3-methyl-8-(morpholin-4-yl)-3,7-dihydro-purine-2,6-dione
  • 7-(2-Hydroxy-3-phenoxy-propyl)-3-methyl-8-(morpholin-4-yl)-3,7-dihydro-purine-2,6-dione

Uniqueness: 7-Ethyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

7-ethyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-3-18-9(8-17-4-6-21-7-5-17)14-11-10(18)12(19)15-13(20)16(11)2/h3-8H2,1-2H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPUWVBRKLDQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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